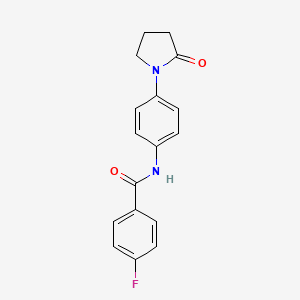

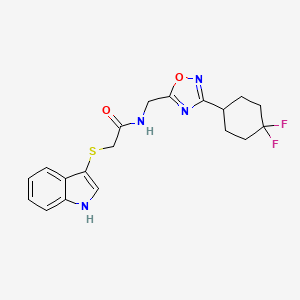

4-fluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

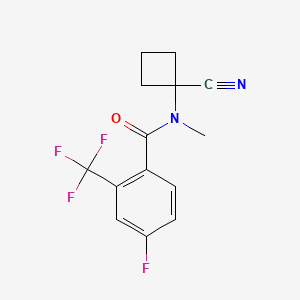

4-fluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide is a chemical compound with the molecular formula C17H15FN2O2. It is a member of the class of compounds known as phenylpyrrolidines , which are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring through a CC or CN bond .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one resulted in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one . Catalytic hydrogenation of its O-Boc-protected derivative introduced a way to reduce the double bond in combination with elimination of the hydroxy group leading to the formation of 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one as an intermediate in the synthesis of fluorinated E1R structural derivative 2-[5-oxo-3-phenyl-2-(trifluoromethyl)pyrrolidin-1-yl]acetamide .Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been found in the literature, the pyrrolidine ring in its structure is known to undergo various chemical reactions. These include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Applications De Recherche Scientifique

Molecular Imaging Applications

- Serotonin 1A Receptor Imaging in Alzheimer's Disease : A study utilized a fluorine-18 labeled compound, closely related to 4-fluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide, as a selective serotonin 1A (5-HT(1A)) molecular imaging probe. This compound, in conjunction with positron emission tomography (PET), quantified 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients, subjects with mild cognitive impairment, and controls. The study found significant decreases in 5-HT(1A) receptor densities in patients compared to controls, correlating these decreases with clinical symptoms and neuropathological loads (Kepe et al., 2006).

Inhibition Studies

- Poly(ADP-ribose) Polymerase Inhibitors : Another research effort led to the identification of phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors. These compounds demonstrated excellent PARP enzyme potency and cellular potency, with one compound showing significant oral bioavailability and in vivo efficacy in cancer models (Penning et al., 2010).

Synthetic Applications

- Synthesis of Fluorinated Heterocycles : The development of fluorinated heterocycles, crucial in pharmaceutical and agrochemical industries, was reported through rhodium(III)-catalyzed C-H activation of arenes/alkenes and coupling with 2,2-difluorovinyl tosylate. This synthesis approach allowed the creation of diverse fluorinated heterocycles, demonstrating the synthetic utility of fluorinated compounds in medicinal chemistry (Wu et al., 2017).

Characterization and Properties

- Vibrational Spectroscopic Studies : A study focused on Fourier transform infrared (FT-IR) and FT-Raman spectra of 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, providing insights into the vibrational wavenumbers and assignments through theoretical analyses. This research contributes to the understanding of the molecular structure and properties of fluorinated benzamides (Ushakumari et al., 2008).

Orientations Futures

The future directions in the study of 4-fluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide and similar compounds could involve increasing the selectivity toward specific receptors by the structural variation of the pyracetam pharmacophore . This could lead to the development of new pyrrolidine compounds with different biological profiles .

Propriétés

IUPAC Name |

4-fluoro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O2/c18-13-5-3-12(4-6-13)17(22)19-14-7-9-15(10-8-14)20-11-1-2-16(20)21/h3-10H,1-2,11H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCEXWSZUDYBLIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2600160.png)

![1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B2600161.png)

![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2600169.png)

![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2600175.png)

![4-chloro-N-(3-chlorobenzyl)-N-(2-{(3-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}ethyl)benzenesulfonamide](/img/structure/B2600177.png)

![N-(2-(6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2600179.png)